molecular formula C28H29N3O2S B2950961 2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-58-9

2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2950961
CAS No.: 1115485-58-9
M. Wt: 471.62
InChI Key: XCDWTTNIJWSUHV-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of various functional groups, such as the sulfanyl, oxo, and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the sulfanyl group: This step involves the reaction of the quinazoline intermediate with a sulfanylating agent, such as 4-methylbenzenethiol, under appropriate conditions.

    Functionalization of the quinazoline core:

    Final modifications: The addition of the phenylethyl and propyl groups can be achieved through alkylation reactions using suitable alkylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors and employing more efficient catalysts.

Chemical Reactions Analysis

2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.

    Amidation: The carboxamide group can undergo further functionalization through amidation reactions with various amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the quinazoline core and various functional groups allows it to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline core and may have similar biological activities, such as anticancer or antimicrobial properties.

    Sulfanyl-containing compounds: These compounds contain the sulfanyl group and may exhibit similar reactivity in oxidation or substitution reactions.

    Carboxamide-containing compounds: These compounds feature the carboxamide group and may have similar applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-3-16-29-26(32)23-13-14-24-25(18-23)30-28(34-19-22-11-9-20(2)10-12-22)31(27(24)33)17-15-21-7-5-4-6-8-21/h4-14,18H,3,15-17,19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDWTTNIJWSUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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